molecular formula C20H20ClN3OS B2653552 N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-74-3

N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2653552
CAS No.: 851131-74-3
M. Wt: 385.91
InChI Key: HSVKNLYOUSMFCB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds featuring acetamide and heterocyclic motifs, such as imidazole, are of significant interest in medicinal chemistry and drug discovery for their potential to interact with various biological targets . The molecular structure incorporates a chloro-methylphenyl group and a dimethylphenyl-imidazole system connected via a sulfanylacetamide linker, suggesting potential for diverse investigation. This substance is provided as a high-purity material to support scientific inquiry in areas such as enzyme inhibition studies, receptor profiling, and the discovery of new bioactive molecules. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-5-4-6-18(15(13)3)24-10-9-22-20(24)26-12-19(25)23-16-8-7-14(2)17(21)11-16/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVKNLYOUSMFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage between the imidazole ring and the acetamide group, typically using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Core Heterocycle Key Substituents Notable Properties
N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 3-Cl-4-MePh, 2,3-MePh, -S- High rigidity, potential metal coordination, moderate lipophilicity
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole Naphthalene-1-yloxy, -OCH2- Enhanced π-π stacking, higher logP
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol 3,4-Cl2Ph, -N-Me Flexible conformation, R22(10) hydrogen-bonded dimers
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (573943-43-8) Thiadiazole Benzyl-S-, dual -S- Electron-deficient core, improved metabolic stability

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a chloro-substituted aromatic ring, an imidazole moiety, and a thioether linkage. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

Antitumor Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antitumor properties. A study on related compounds demonstrated that certain structural features, such as the presence of electron-donating groups and specific ring systems, are essential for enhancing cytotoxic activity against various cancer cell lines. For instance, compounds with IC50 values less than 2 µg/mL were noted for their effectiveness against Jurkat and A-431 cell lines, suggesting a promising avenue for further exploration in anticancer drug development .

The mechanism through which this compound exerts its biological effects is likely multifaceted. Studies have indicated that such compounds may interact with specific proteins through hydrophobic contacts and hydrogen bonding, which can lead to apoptosis in cancer cells. Molecular dynamics simulations have provided insights into these interactions, highlighting the importance of structural modifications in enhancing biological efficacy .

Antimicrobial Activity

In addition to its antitumor potential, this compound may also possess antimicrobial properties. The presence of the imidazole ring is often associated with increased antibacterial activity. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 < 2 µg/mL against Jurkat and A-431 cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
MechanismInteracts with proteins via hydrophobic contacts

Detailed Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of this compound. These investigations have revealed that modifications to the imidazole and phenyl rings can significantly affect biological activity. For example:

  • Farnesyltransferase Inhibitors : Analogues derived from similar structures have been tested for their inhibitory activities against farnesyltransferase, showing promise as anticancer agents due to their ability to disrupt cellular signaling pathways .
  • Structure Activity Relationship (SAR) : Studies have identified critical structural components necessary for enhancing cytotoxicity. The incorporation of specific functional groups has been shown to improve interaction with target proteins involved in cancer progression .

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how can reaction conditions be optimized?

Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting substituted phenylacetic acids with amines in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine as a base at 273 K. Post-reaction, the product is purified via crystallization (e.g., slow evaporation from methylene chloride) . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer : Single-crystal X-ray diffraction is the gold standard. Data collection is performed on diffractometers, and structures are solved using direct methods (e.g., SHELXS) and refined with SHELXL. For example, SHELXL allows for hydrogen bonding analysis and handling of multiple conformers in the asymmetric unit, as seen in similar acetamide derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer :

  • NMR : To confirm substituent positions and purity (e.g., ¹H/¹³C NMR).
  • Mass Spectrometry : For molecular weight validation (e.g., ESI-MS).
  • FT-IR : To identify functional groups (amide C=O stretch ~1650 cm⁻¹).
    Referencing protocols from analogous compounds ensures accuracy .

Advanced Research Questions

Q. How can conformational polymorphism in crystallographic data be addressed?

Answer : Conformational variability, as observed in (three molecules in the asymmetric unit with dihedral angles 44.5°–77.5°), requires rigorous refinement. Strategies include:

  • Using SHELXL’s restraints for similar bond lengths/angles.
  • Analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) dimers) to explain stability differences.
  • Comparing multiple datasets to identify dominant conformers .

Q. What computational approaches predict the biological activity of this compound?

Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can predict interactions with targets like elastase. For instance, highlights elastase inhibition testing for analogs, guided by computational prioritization of compounds with favorable binding energies. Density Functional Theory (DFT) calculations further optimize electronic properties for activity .

Q. How can synthesis byproducts or impurities be identified and mitigated?

Answer :

  • HPLC-MS : Detects low-abundance byproducts.
  • TLC Monitoring : Identifies reaction intermediates.
  • Recrystallization : Removes impurities via selective solubility.
    For example, reports stepwise synthesis of a related compound, with intermediates characterized at each stage to ensure purity .

Q. What strategies resolve contradictions in biological assay results across similar compounds?

Answer :

  • Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values).
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. methyl groups on phenyl rings).
  • Control Experiments : Rule out assay interference (e.g., solvent toxicity).
    emphasizes correlating computational predictions with experimental IC₅₀ data to validate hypotheses .

Methodological Considerations

Q. How should researchers design crystallization trials to obtain high-quality crystals?

Answer :

  • Solvent Screening : Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents.
  • Temperature Gradients : Slow cooling from 298 K to 100 K minimizes disorder.
  • Seeding : Introduces nucleation sites for larger crystals.
    achieved success using methylene chloride slow evaporation, yielding crystals suitable for diffraction .

Q. What statistical methods are recommended for analyzing crystallographic data variability?

Answer :

  • R-factors : Assess refinement quality (e.g., R₁ < 0.05 for high-resolution data).
  • Torsion Angle Libraries : Compare observed conformers to Cambridge Structural Database entries.
  • Principal Component Analysis (PCA) : Identifies dominant conformational variations in asymmetric units .

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